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molecular formula C24H28N2O3 B8593941 1-(4-Methoxy-phenyl)-4-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine

1-(4-Methoxy-phenyl)-4-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine

Cat. No. B8593941
M. Wt: 392.5 g/mol
InChI Key: LBRVDSGNTWYRRL-UHFFFAOYSA-N
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Patent
US03997666

Procedure details

20.0 g. (0.1 mol) 2,3-epoxy-1-(1-naphthyloxy)-propane were mixed with 30 ml. ethanol and 19.2 g. (0.1 mol) 1-(4-methoxyphenyl)-piperazine, whereafter the reaction mixture was heated to 60° C. and maintained at this temperature for 6 hours. The reaction mixture was then left to stand overnight and the ethanol subsequently evaporated off. The oily residue was dissolved in chloroform, hydrogen chloride was passed through the chloroform solution and then ether was added, the dihydrochloride thereby precipitating out. This was filtered off with suction and recrystallized from methanol/ethanol (1:3). There was obtained 1-(4-methoxy-phenyl)-4-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine in a yield of 76% of theory. The product had a melting point of 237° - 238° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:15][CH:2]1[CH2:3][O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([N:24]2[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]2)=[CH:20][CH:19]=1>C(O)C>[CH3:16][O:17][C:18]1[CH:19]=[CH:20][C:21]([N:24]2[CH2:29][CH2:28][N:27]([CH2:15][CH:2]([OH:1])[CH2:3][O:4][C:5]3[C:14]4[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=4)[CH:8]=[CH:7][CH:6]=3)[CH2:26][CH2:25]2)=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
O1C(COC2=CC=CC3=CC=CC=C23)C1
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 6 hours
Duration
6 h
WAIT
Type
WAIT
Details
The reaction mixture was then left
CUSTOM
Type
CUSTOM
Details
the ethanol subsequently evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in chloroform
ADDITION
Type
ADDITION
Details
ether was added
CUSTOM
Type
CUSTOM
Details
the dihydrochloride thereby precipitating out
FILTRATION
Type
FILTRATION
Details
This was filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/ethanol (1:3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1CCN(CC1)CC(COC1=CC=CC2=CC=CC=C12)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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